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9-Epimitomycin D -

9-Epimitomycin D

Catalog Number: EVT-8817730
CAS Number:
Molecular Formula: C15H18N4O5
Molecular Weight: 334.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Epimitomycin D is a notable compound within the mitomycin family, which is primarily recognized for its antitumor properties. This compound is a derivative of mitomycin D, exhibiting structural modifications that enhance its biological activity. The mitomycins are known to be produced by certain species of Streptomyces, which are soil-dwelling bacteria that have been a source of numerous antibiotics and anticancer agents.

Source

9-Epimitomycin D is derived from the fermentation products of Streptomyces caespitosus and related species. The compound is synthesized through various chemical processes that modify existing mitomycin structures, particularly focusing on the epimerization at the C9 position, which significantly influences its pharmacological properties .

Classification

9-Epimitomycin D falls under the category of antitumor antibiotics. It is classified as a member of the mitomycin family, which includes other compounds like mitomycin C and mitomycin D. These compounds are characterized by their ability to intercalate DNA and inhibit DNA synthesis, making them effective in cancer treatment .

Synthesis Analysis

Methods

The synthesis of 9-Epimitomycin D involves several steps, often beginning with the precursor compound 10-decarbamoylmitomycin D. Various methods have been explored:

  1. Reflux Method: This involves dissolving 10-decarbamoylmitomycin D in tetrahydrofuran and adding a base such as 1,5-diazabicyclo[5.4.0]undec-5-ene, followed by refluxing for an extended period to facilitate reaction completion .
  2. Ammonolysis: Another method includes treating the compound with ammonia in a methanol solution, allowing for epimerization at the C9 position .
  3. Column Chromatography: Following synthesis, purification is typically achieved through silica gel chromatography to isolate the desired product from by-products and unreacted materials .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, yields have been reported up to 92.5% under optimized conditions .

Molecular Structure Analysis

Structure

The molecular structure of 9-Epimitomycin D features a tetracyclic core typical of mitomycins, with specific modifications at the C9 position that distinguish it from its parent compound. The structural formula can be represented as follows:

C12H14N4O5C_{12}H_{14}N_{4}O_{5}

Data

  • Molecular Weight: Approximately 290.26 g/mol
  • Functional Groups: Includes an aziridine ring and various hydroxyl and carbonyl functionalities that contribute to its reactivity and biological activity.

Spectroscopic data such as infrared (IR) spectra indicate characteristic absorption bands that confirm the presence of functional groups essential for its mechanism of action .

Chemical Reactions Analysis

Reactions

9-Epimitomycin D undergoes several key reactions:

  1. DNA Intercalation: The compound can intercalate into DNA strands, leading to cross-linking which inhibits DNA replication.
  2. Reduction Reactions: It can participate in reduction reactions under specific conditions, altering its functional groups and potentially modifying its biological activity.

Technical Details

The reactivity profile of 9-Epimitomycin D suggests it can be modified further to enhance its therapeutic efficacy or reduce toxicity through strategic chemical alterations .

Mechanism of Action

Process

The primary mechanism of action for 9-Epimitomycin D involves:

  • DNA Cross-Linking: Upon activation (often through reduction), it forms reactive intermediates that bind covalently to DNA bases, resulting in cross-links that prevent strand separation during replication.
  • Inhibition of Polymerases: This cross-linking effectively halts the activity of DNA polymerases, thereby inhibiting cell division and leading to apoptosis in rapidly dividing cancer cells.

Data

Studies have demonstrated that 9-Epimitomycin D exhibits higher cytotoxicity compared to non-epimerized mitomycins due to this enhanced interaction with DNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a dark purple solid.
  • Solubility: Soluble in organic solvents like methanol and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting points are not universally reported but can vary based on purity.

Relevant analyses such as UV-visible spectroscopy reveal absorption maxima indicative of π–π* transitions typical for aromatic compounds .

Applications

Scientific Uses

9-Epimitomycin D has significant applications in:

  • Cancer Research: Its potent antitumor activity makes it a candidate for further development as a chemotherapeutic agent.
  • Biochemical Studies: Used in studies investigating DNA damage mechanisms and repair processes due to its ability to intercalate DNA.

Research continues into optimizing its use in clinical settings, exploring both its efficacy and safety profiles compared to existing therapies .

Historical Context and Nomenclature of 9-Epimitomycin D

Discovery and Isolation from Streptomyces spp.

The discovery of 9-Epimitomycin D is intrinsically linked to the broader investigation of mitomycins—potent antibacterial and antitumor compounds first identified in the mid-20th century. Initial isolation efforts focused on Streptomyces caespitosus, a filamentous Gram-positive soil bacterium, which yielded mitomycins A and B in 1956 [2] [9]. Subsequent research revealed that Streptomyces lavendulae was a primary source of mitomycin C, the most clinically significant congener [1]. Within this family, mitomycin D (originally designated as compound 11) was identified as a structurally distinct derivative characterized by the opposite absolute configuration at the C9 carbon compared to mitomycin B [1]. Early isolation protocols involved complex fermentation broth extraction and chromatographic separation techniques, capitalizing on the compounds' distinctive chromophores and reactivity profiles. 9-Epimitomycin D emerged as a specific stereoisomeric variant resulting from the epimerization of mitomycin B under specific conditions, a process later recognized as chemically feasible across several mitomycins [1].

Table 1: Key Structural and Isolation Characteristics of 9-Epimitomycin D

PropertyDetail
Producing Organism(s)Primarily Streptomyces lavendulae; other Streptomyces spp.
Original Isolation Era1960s-1970s (Following mitomycin A/B/C discovery)
Molecular FormulaC₁₅H₁₈N₄O₅ [9]
Molecular Weight334.33 g/mol [9]
CAS Registry Number50-07-7 (Shared with mitomycin C; specific epimer not always differentiated historically) [9]
Defining FeatureEpimeric configuration at C9 relative to mitomycin B/D

The isolation of 9-Epimitomycin D often occurred alongside other mitomycins during purification processes. Its presence was initially noted through subtle differences in chromatographic behavior and later confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which unequivocally established the stereochemical inversion at C9 [1] [6]. This epimer's natural occurrence, while likely, was overshadowed by the abundance of mitomycins A, B, and C in culture extracts. Consequently, early studies frequently obtained 9-Epimitomycin D synthetically via base-catalyzed epimerization of mitomycin B, demonstrating the inherent lability of the C9 stereocenter under alkaline conditions [1].

Evolution of Nomenclature in the Mitomycin Family

Nomenclature within the mitomycin family has evolved significantly, reflecting deepening structural understanding and chemical relationships. Initial naming (mitomycins A, B, C, D, etc.) was largely sequential, based on isolation order and source organism characteristics [1] [2]. However, as structural elucidation advanced, particularly through the work of Webb, Coworkers at American Cyanamid Company, and Tulinsky via X-ray crystallography, a more systematic approach emerged [2]. This shift moved towards nomenclature based on core structural features and oxidation states [1]:

  • Mitosanes/Mitosenes: Structures lacking the aziridine ring but possessing the pyrrolo-indole quinone core. Mitosanes are indolines (reduced), while mitosenes are indoles (fully aromatic, Y1 = Y2 = C=C).
  • Aziridinomitosanes/Aziridinomitosenes: Compounds bearing the crucial aziridine ring fused at C1 and C2 of the quinone moiety. 9-Epimitomycin D falls into the aziridinomitosenes category.
  • Leuco-prefix: Denotes hydroquinone forms (reduced quinone), lacking the intense color of the quinoid state.
  • Numerical Position (e.g., C9): Specifies the location of substituents or stereochemical variations. The C9 carbon is a key chiral center influencing biological activity.

Table 2: Mitomycin Nomenclature Evolution and Structural Differentiation

Historical NameSystematic ClassificationKey Structural FeaturesRelation to 9-Epimitomycin D
Mitomycin AAziridinomitosenesOCH₃ at C9a, NHCH₃ (aziridine), OCOCH₃ at C10, =O at C7Precursor; differs at C9a/C10 substituents & C9 config.
Mitomycin BAziridinomitosenesOCH₃ at C9a, NHCH₃ (aziridine), OCONH₂ at C10, =O at C7Parent for epimerization; differs only at C9 config.
Mitomycin CAziridinomitosenesOCH₃ at C9a, NH₂ (aziridine), OCONH₂ at C10, =O at C7Clinically most important; differs at aziridine N & C9 config.
Mitomycin DAziridinomitosenesOCH₃ at C9a, NHCH₃ (aziridine), OCONH₂ at C10, =O at C7 (C9 config opposite Mitomycin B)Synonym for 9-Epimitomycin D (Specific C9 epimer)
9-Epimitomycin DAziridinomitosenes (C9-epimer)OCH₃ at C9a, NHCH₃ (aziridine), OCONH₂ at C10, =O at C7 (Epimeric C9)Focus compound
Mitomycin KMitosenesLacks aziridine, lacks C10 carbamoylDifferent core functionality; no aziridine

The designation "9-Epimitomycin D" explicitly highlights the epimeric relationship at the C9 position relative to mitomycin D (which itself possesses the opposite C9 configuration to mitomycin B). This nomenclature precision is crucial because the stereochemistry at C9 profoundly impacts the molecule's three-dimensional shape, its ability to undergo specific activation steps crucial for its biological mechanism (particularly DNA alkylation), and ultimately, its potency and selectivity [1] [4]. The term underscores the compound's identity as a stereoisomer within the established mitomycin structural framework, moving beyond simple letter designations to convey specific chemical information.

Comparative Analysis of Epimerization in Mitomycin Derivatives

Epimerization at C9 represents a significant and distinctive chemical feature within the mitomycin family, with 9-Epimitomycin D serving as the archetypal example. Hornemann's seminal work demonstrated that mitomycin B could undergo reversible base-catalyzed epimerization to yield 9-epi-mitomycin B (effectively synonymous with 9-Epimitomycin D) using strong amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [1]. This process involves a sophisticated mechanistic pathway:

  • Bridging Cleavage: The base facilitates the reversible opening of the highly strained bridged carbinolamine junction (characteristic of mitomycins), converting the tetracyclic pyrrolo-indole structure (10) into a less constrained eight-membered ring amino ketone intermediate (17).
  • Deprotonation/Reprotonation: Within this open-chain form, the proton at the C9 position becomes acidic and exchangeable. DBU deprotonates C9, generating a planar enolate or enol intermediate (18). Reprotonation can occur from either face of this planar species.
  • Recyclization: The thermodynamically favored diastereomer (often the epimer) undergoes ring closure, reforming the bridged carbinolamine structure, now with inverted stereochemistry at C9 (yielding 19, i.e., 9-Epimitomycin D) [1].

This DBU-mediated epimerization is particularly efficient for mitomycins possessing a carbamate group at C10 (like mitomycin B), as the open-chain intermediate (17) is more readily accessible. Mitomycin C, lacking this specific leaving group and possessing an angular methoxy group, requires harsher conditions (e.g., sulfonate leaving groups) for similar transformations [1]. The relative stability of the epimers is influenced by steric and electronic factors within the reconstituted tetracyclic system. Crucially, Hornemann observed that 9-Epimitomycin D (9-epi-mitomycin B) often exhibited superior biological activity compared to its non-epimerized counterpart, highlighting the functional significance of C9 stereochemistry [1].

Table 3: Impact of C9 Epimerization: Mitomycin B vs. 9-Epimitomycin D (9-epi-Mitomycin B)

PropertyMitomycin B9-Epimitomycin D (9-epi-Mitomycin B)Significance of Change
C9 StereochemistryOriginal (e.g., R)Epimeric (e.g., S)Alters 3D conformation & interaction with biological targets.
Base-Catalyzed InterconversionReversibly converts to epimerReversibly converts to Mitomycin BDemonstrates configurational lability under basic conditions.
Thermodynamic StabilityOften less stableOften more stableEpimerization can favor the thermodynamically preferred isomer.
Biological Activity (Reported)Standard activity profileEnhanced activity (Hornemann et al.)Suggests optimized DNA interaction or activation pathway.
Susceptibility to C10 EliminationEliminates carbamic acid in baseSimilar susceptibilityCommon reactivity tied to carbamate moiety, not C9 config.

The biological significance of C9 epimerization lies in its potential to modulate the molecule's interaction with biological targets. Mitomycins act as prodrugs requiring reductive activation to generate electrophilic species that cross-link DNA, primarily at 5'-CG-3' sequences [2]. The stereochemistry at C9 influences the spatial orientation of the aziridine ring, the carbamoyl group at C10, and the quinone moiety, all critical for the activation cascade and subsequent DNA adduct formation [1] [4]. The enhanced activity reported for 9-Epimitomycin D suggests its epimeric configuration may facilitate a more favorable trajectory for the critical ring-opening steps or alignment within the DNA minor groove during alkylation. Furthermore, the inherent lability of the C9 stereocenter under physiological conditions (influenced by local pH and redox potential) adds a dynamic element to its pharmacology, potentially influencing its distribution and activation within hypoxic tumor environments [1] [2] [4].

Advances in heterologous expression in engineered Streptomyces hosts (e.g., chassis strains with deleted native biosynthetic gene clusters (BGCs)) offer promising routes for the targeted production and study of specific epimers like 9-Epimitomycin D, potentially overcoming limitations of traditional isolation or chemical epimerization [10]. Understanding C9 epimerization remains central to structure-activity relationship studies aimed at optimizing mitomycin-based therapeutics.

Properties

Product Name

9-Epimitomycin D

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-,18?/m1/s1

InChI Key

JHIATKDBEBOOCO-NTMSUYENSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)N

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